N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide
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Description
N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds similar to N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide have been synthesized and characterized, focusing on their crystal structure and potential as precursors for further chemical modifications. For instance, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been reported, where variations of the aryl substituent have led to different physical and chemical properties. These compounds were characterized using elemental analysis, IR spectroscopy, 1H-NMR spectroscopy, and in some cases, X-ray crystallography, highlighting their potential in further synthetic applications (Özer, Arslan, VanDerveer, & Külcü, 2009).
Pharmacological Applications
Derivatives structurally related to the query compound have been explored for their pharmacological potential, especially as anticancer agents. A study on the synthesis of functionalized amino acid derivatives explored their in vitro cytotoxicity against human cancer cell lines, revealing promising results for specific derivatives in treating ovarian and oral cancers (Kumar et al., 2009). Such studies indicate the potential of this compound and its derivatives in the development of new anticancer agents.
Antimicrobial Activity
Another area of interest is the evaluation of these compounds for antimicrobial activity. The synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety has shown potent anticancer activities, suggesting that similar compounds could also be evaluated for their antimicrobial properties (Gomha et al., 2017). This underscores the potential utility of this compound in developing new antimicrobial agents.
Properties
IUPAC Name |
7-(2-methylphenyl)-N-phenyl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-15-7-5-6-10-17(15)18-11-12-21(13-14-23-18)19(22)20-16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPHNZVLFDWBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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